molecular formula C11H11O4P B046095 HNMPA CAS No. 120943-99-9

HNMPA

Cat. No.: B046095
CAS No.: 120943-99-9
M. Wt: 238.18 g/mol
InChI Key: AMJJLDJPDLKNJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxy-2-naphthalenylmethylphosphonic acid is a compound known for its role as an inhibitor of insulin receptor tyrosine kinase. This compound is particularly significant in biochemical research due to its ability to inhibit insulin-stimulated glucose oxidation in isolated rat adipocytes .

Mechanism of Action

Target of Action

HNMPA primarily targets the insulin receptor tyrosine kinase . This receptor is a high-affinity cell surface receptor for insulin, a hormone that regulates the metabolism of carbohydrates, fats, and protein by promoting the absorption of glucose from the blood into liver, fat, and skeletal muscle cells .

Mode of Action

This compound acts as an inhibitor of the insulin receptor tyrosine kinase . It inhibits both serine and tyrosine autophosphorylation by the human insulin receptor . Autophosphorylation is a process where a phosphate group is added to a protein by itself, leading to a change in the protein’s function. By inhibiting this process, this compound can modulate the activity of the insulin receptor .

Biochemical Pathways

The inhibition of the insulin receptor tyrosine kinase by this compound affects the insulin signaling pathway . This pathway is crucial for regulating glucose uptake and metabolism. By inhibiting the autophosphorylation of the insulin receptor, this compound can affect the downstream effects of this pathway .

Pharmacokinetics

This compound is soluble in ethanol and DMSO, which can impact its bioavailability . It’s important to note that this compound is membrane impermeable , which means it cannot easily cross cell membranes. This property can affect its distribution and elimination in the body .

Result of Action

The inhibition of the insulin receptor tyrosine kinase by this compound can lead to changes in cellular responses to insulin . This includes a decrease in insulin receptor serine phosphorylation , which can affect the receptor’s ability to transmit signals inside the cell .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and efficacy . Additionally, its stability can be affected by storage conditions . It’s recommended to store this compound at -20°C under desiccating conditions .

Preparation Methods

Hydroxy-2-naphthalenylmethylphosphonic acid can be synthesized through various synthetic routes. One common method involves the reaction of 2-naphthol with phosphorus trichloride, followed by hydrolysis to yield the desired product. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yield and purity . Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Hydroxy-2-naphthalenylmethylphosphonic acid undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from -20°C to 100°C. Major products formed from these reactions include various phosphonic acid derivatives and substituted naphthalenes.

Scientific Research Applications

Hydroxy-2-naphthalenylmethylphosphonic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Hydroxy-2-naphthalenylmethylphosphonic acid can be compared with other similar compounds such as:

The uniqueness of hydroxy-2-naphthalenylmethylphosphonic acid lies in its specific inhibition of insulin receptor tyrosine kinase, which distinguishes it from other kinase inhibitors that may target different receptors or pathways.

Properties

IUPAC Name

[hydroxy(naphthalen-2-yl)methyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11O4P/c12-11(16(13,14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11-12H,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMJJLDJPDLKNJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50923614
Record name [Hydroxy(naphthalen-2-yl)methyl]phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50923614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120943-99-9
Record name (Hydroxy-2-naphthalenylmethyl)phosphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120943999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [Hydroxy(naphthalen-2-yl)methyl]phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50923614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
HNMPA
Reactant of Route 2
HNMPA
Reactant of Route 3
HNMPA
Reactant of Route 4
HNMPA
Reactant of Route 5
HNMPA
Reactant of Route 6
HNMPA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.